molecular formula C10H13FN2O2 B14703419 2-(Dimethylamino)ethyl 5-fluoronicotinate CAS No. 23586-98-3

2-(Dimethylamino)ethyl 5-fluoronicotinate

Cat. No.: B14703419
CAS No.: 23586-98-3
M. Wt: 212.22 g/mol
InChI Key: YMMBHKNLOOIXRY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 5-fluoronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 5-fluoronicotinate typically involves the esterification of 5-fluoronicotinic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 5-fluoronicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(Dimethylamino)ethyl 5-fluoronicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 5-fluoronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The dimethylamino group can enhance binding affinity, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)ethyl 5-fluoronicotinate is unique due to the presence of both the dimethylamino group and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

23586-98-3

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

2-(dimethylamino)ethyl 5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C10H13FN2O2/c1-13(2)3-4-15-10(14)8-5-9(11)7-12-6-8/h5-7H,3-4H2,1-2H3

InChI Key

YMMBHKNLOOIXRY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=CN=C1)F

Origin of Product

United States

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